molecular formula C22H23O12+ B3029599 Petunidin 3-glucoside CAS No. 71991-88-3

Petunidin 3-glucoside

Cat. No. B3029599
CAS RN: 71991-88-3
M. Wt: 479.4 g/mol
InChI Key: CCQDWIRWKWIUKK-QKYBYQKWSA-O
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Petunidin 3-glucoside is an important anthocyanidin that commonly occurs as 3-O-glycosides in dietary sources, including fruits, seeds, and beverages . It belongs to a group of compounds known as anthocyanins, which are a subgroup of a larger group of compounds known as flavonoids . Anthocyanins are water-soluble pigments responsible for the red, purple, and blue color of many plant tissues .


Synthesis Analysis

The synthesis of this compound involves the derivatives of the 7-hydroxyflavylium cation with additional hydroxyl groups at positions 3 and 5 . Glucose, galactose, arabinose, or rutinose may be attached to aglycone through the C3 hydroxyl group in ring C .


Molecular Structure Analysis

Petunidin has a hydroxyl and methyl groups at 3′ and 5′ positions, respectively . The relative abundance of this compound among the six natural anthocyanidin is 12% .


Chemical Reactions Analysis

This compound has been found to interact with model biological membranes, human albumin, and plasmid DNA . It can cause an increase in the packing order of the polar heads of lipids, as well as interact with their deeper layers by reducing the fluidity of lipid chains .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C22H23ClO12 . Its molar mass is 514.86 g/mol .

Scientific Research Applications

Cardiovascular Health and Atherosclerosis

Petunidin 3-glucoside (Pet-3-glc) has been studied for its role in cardiovascular health, particularly in the context of atherosclerosis. Marino et al. (2020) explored its ability to prevent monocyte adhesion to endothelial cells and reduce the production of E-selectin and vascular endothelial growth factor (VEGF), both of which are critical in atherosclerosis development. Their findings indicate that Pet-3-glc significantly reduced monocyte adhesion and E-selectin production, suggesting a potential role in preventing atherosclerosis (Marino et al., 2020).

Enzymatic Synthesis and Analysis in Complex Mixtures

This compound has been used in enzymatic synthesis studies, as demonstrated by Zimman and Waterhouse (2002). They focused on the labeling of malvidin-3-glucoside using petunidin-3-glucoside, highlighting its utility in studying anthocyanin reactions in complex mixtures, like red wine, where products are difficult to isolate and analyze (Zimman & Waterhouse, 2002).

Antioxidant Activities and Health Benefits

The antioxidant properties of this compound have been investigated by Lee and Choung (2011) in the fruits of Liriope platyphylla. They identified this compound as a significant contributor to the antioxidant activities in these fruits, suggesting its potential as a functional substance in health applications (Lee & Choung, 2011).

Kinetic and Thermodynamic Constants in Chemical Reactions

Leydet et al. (2012) studied this compound among other anthocyanins to determine the kinetic and thermodynamic constants of chemical reactions they undergo. This research provides insights into the behavior of this compound in various conditions and its potential applications in food science and biochemistry (Leydet et al., 2012).

Anti-Inflammatory Effects and Potential Pharmacological Applications

Zhang et al. (2019) investigated the anti-inflammatory effects of this compound, particularly in the context of gouty arthritis. Their study showed that this compound significantly reduced inflammation induced by monosodium urate crystals in a rat model, indicating its potential for pharmacological applications in inflammatory diseases (Zhang et al., 2019).

Genetic Control in Plants

The genetic control of anthocyanin synthesis, including this compound, was studied by Jonsson et al. (1984) in the flowers of Petunia hybrida. Their research provides insights into the biosynthesis and regulation of this compound in plants, which is valuable for agricultural and horticultural applications (Jonsson et al., 1984).

Mechanism of Action

The potential bioactivity of petunidin depends on its absorption, metabolism, and excretion in the human body . It has various health benefits, including antioxidant, anti-inflammatory, antidiabetic, anti-obesity, antihypertensive, and anticancer properties .

Future Directions

The role of petunidin in human nutrition has gained importance owing to its health-promoting effects on many chronic diseases . Future research could focus on its potential therapeutic applications, as well as on improving our understanding of its bioavailability and the mechanisms of its health-beneficial effects .

properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxy-5-methoxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O12/c1-31-14-3-8(2-12(26)17(14)27)21-15(6-10-11(25)4-9(24)5-13(10)32-21)33-22-20(30)19(29)18(28)16(7-23)34-22/h2-6,16,18-20,22-23,28-30H,7H2,1H3,(H3-,24,25,26,27)/p+1/t16-,18-,19+,20-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQDWIRWKWIUKK-QKYBYQKWSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23O12+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40990158
Record name 2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40990158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6988-81-4
Record name 2-(3,4-Dihydroxy-5-methoxyphenyl)-5,7-dihydroxy-1-benzopyran-1-ium-3-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40990158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Petunidin 3-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038097
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Petunidin 3-glucoside
Reactant of Route 2
Petunidin 3-glucoside
Reactant of Route 3
Petunidin 3-glucoside
Reactant of Route 4
Petunidin 3-glucoside
Reactant of Route 5
Reactant of Route 5
Petunidin 3-glucoside
Reactant of Route 6
Petunidin 3-glucoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.